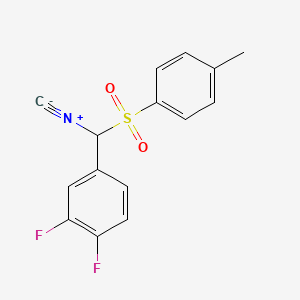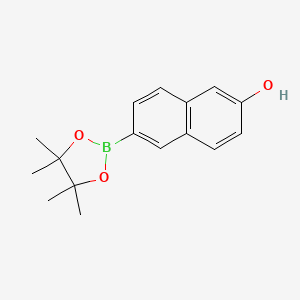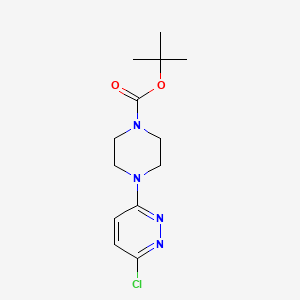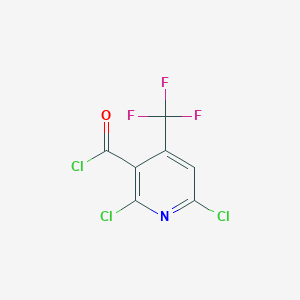
2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride
Vue d'ensemble
Description
2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride is a chemical compound with the molecular formula C7HCl3F3NO and a molecular weight of 278.44 . It is used in various chemical reactions and has a CAS number of 174727-38-9 .
Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride consists of 7 carbon atoms, 1 hydrogen atom, 3 chlorine atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The exact structure can be found in the MOL file with the MDL Number MFCD25960056 .Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride are not detailed in the searched resources, it’s known that its related compound, 3-Cyano-2,6-dichloro-4-trifluoromethylpyridine, is used in the preparation of novel analogs of marine indole alkaloids, which are potential anticancer agents .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride include a molecular weight of 278.44 and a molecular formula of C7HCl3F3NO . More detailed properties such as melting point, boiling point, and density were not found in the searched resources.Safety And Hazards
Propriétés
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F3NO/c8-3-1-2(7(11,12)13)4(6(10)15)5(9)14-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODZIDKVWBPLGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620592 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(trifluoromethyl)nicotinoyl chloride | |
CAS RN |
174727-38-9 | |
| Record name | 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


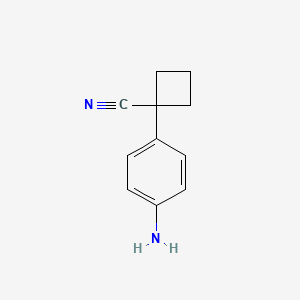
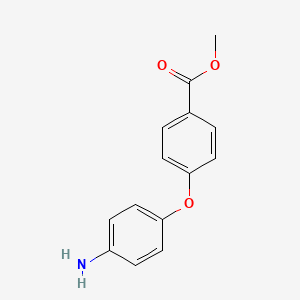
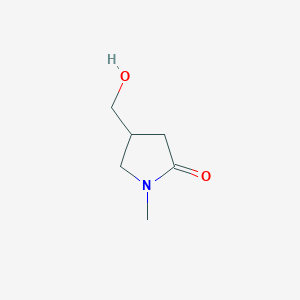
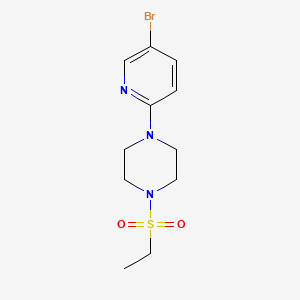

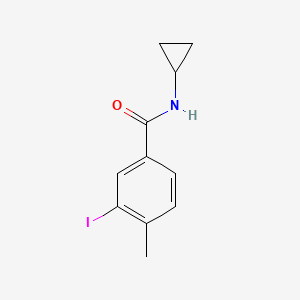
![1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine](/img/structure/B1323451.png)
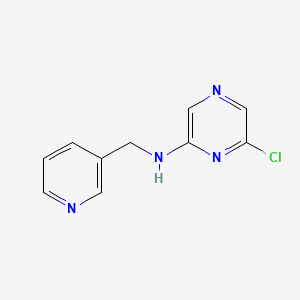
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1323455.png)
